molecular formula C13H13NO2S B143385 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid CAS No. 132483-43-3

2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid

Cat. No. B143385
CAS RN: 132483-43-3
M. Wt: 247.31 g/mol
InChI Key: SKRFOKYYVJDBJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known as MTTP or MTPPA and is used for its anti-inflammatory and analgesic properties.

Mechanism Of Action

The mechanism of action of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid involves the inhibition of COX-2. COX-2 is an enzyme that is induced in response to inflammation and is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid reduces the production of prostaglandins, resulting in a reduction in inflammation and pain.
Biochemical and Physiological Effects
2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid in lab experiments include its well-established anti-inflammatory and analgesic properties. It has been extensively studied and has a known mechanism of action. However, its limitations include its potential for toxicity and its narrow therapeutic window.

Future Directions

For research on 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid include the development of new analogs with improved pharmacokinetic and pharmacodynamic properties. The use of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease, also warrants further investigation. Additionally, the potential use of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid as a chemopreventive agent for certain types of cancer is an area of interest for future research.
Conclusion
In conclusion, 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid is a chemical compound that has shown promise as an anti-inflammatory and analgesic agent. Its well-established mechanism of action and biochemical and physiological effects make it a valuable tool for research in the field of inflammation and pain. However, its potential for toxicity and narrow therapeutic window should be taken into consideration when using it in lab experiments. Future research should focus on the development of new analogs with improved pharmacokinetic and pharmacodynamic properties and the exploration of its potential use in the treatment of other inflammatory conditions and as a chemopreventive agent for certain types of cancer.

Synthesis Methods

The synthesis of 2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid involves the condensation of 2-(5-methylthiazol-2-yl)aniline and 2-bromo-2-methylpropanoic acid in the presence of a base. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography or recrystallization to obtain the final product.

Scientific Research Applications

2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX-2 results in a reduction in inflammation and pain.

properties

CAS RN

132483-43-3

Product Name

2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

2-[4-(5-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C13H13NO2S/c1-8-7-14-12(17-8)11-5-3-10(4-6-11)9(2)13(15)16/h3-7,9H,1-2H3,(H,15,16)

InChI Key

SKRFOKYYVJDBJB-UHFFFAOYSA-N

SMILES

CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O

Canonical SMILES

CC1=CN=C(S1)C2=CC=C(C=C2)C(C)C(=O)O

Origin of Product

United States

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